molecular formula C22H17Br B13146380 1-Bromo-9-[(2-methylphenyl)methyl]anthracene CAS No. 130927-57-0

1-Bromo-9-[(2-methylphenyl)methyl]anthracene

Cat. No.: B13146380
CAS No.: 130927-57-0
M. Wt: 361.3 g/mol
InChI Key: WKJVEFJLCBZKCR-UHFFFAOYSA-N
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Description

1-Bromo-9-[(2-methylphenyl)methyl]anthracene is an organic compound belonging to the anthracene family. Anthracene derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This particular compound features a bromine atom at the 1-position and a 2-methylphenylmethyl group at the 9-position of the anthracene core.

Preparation Methods

The synthesis of 1-Bromo-9-[(2-methylphenyl)methyl]anthracene typically involves the following steps:

    Substitution Reaction: The 9-position of the anthracene core is substituted with a 2-methylphenylmethyl group through a Friedel-Crafts alkylation reaction.

Chemical Reactions Analysis

1-Bromo-9-[(2-methylphenyl)methyl]anthracene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Bromo-9-[(2-methylphenyl)methyl]anthracene involves its interaction with light and other molecules. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. In photon upconversion systems, it participates in triplet-triplet annihilation processes, where two triplet-state molecules interact to form one singlet-state molecule, emitting higher-energy photons .

Comparison with Similar Compounds

1-Bromo-9-[(2-methylphenyl)methyl]anthracene can be compared with other anthracene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its photophysical properties and reactivity.

Properties

CAS No.

130927-57-0

Molecular Formula

C22H17Br

Molecular Weight

361.3 g/mol

IUPAC Name

1-bromo-9-[(2-methylphenyl)methyl]anthracene

InChI

InChI=1S/C22H17Br/c1-15-7-2-3-8-16(15)14-20-19-11-5-4-9-17(19)13-18-10-6-12-21(23)22(18)20/h2-13H,14H2,1H3

InChI Key

WKJVEFJLCBZKCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=C3C(=CC4=CC=CC=C42)C=CC=C3Br

Origin of Product

United States

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